2-(2,4-dichlorophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine
Overview
Description
2-(2,4-dichlorophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenylacetonitrile and 2,3,4-trimethoxybenzylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene.
Catalysts: A base such as sodium hydride or potassium carbonate is used to deprotonate the amine, facilitating the nucleophilic attack on the nitrile group.
Temperature: The reaction is typically conducted at elevated temperatures (50-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-N-(2,3,4-trimethoxyphenyl)ethanamine
- 2-(2,4-dichlorophenyl)-N-(2,3,4-trimethoxybenzyl)propanamine
Uniqueness
2-(2,4-dichlorophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is unique due to its specific substitution pattern on the phenyl and benzyl rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO3/c1-22-16-7-5-13(17(23-2)18(16)24-3)11-21-9-8-12-4-6-14(19)10-15(12)20/h4-7,10,21H,8-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAOLQWSXRZTMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCC2=C(C=C(C=C2)Cl)Cl)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366744 | |
Record name | 2-(2,4-dichlorophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5550-54-9 | |
Record name | 2-(2,4-dichlorophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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